Gramicidin A
Overview
Description
Gramicidin A is a linear peptide antibiotic composed of 15 amino acids. It was first discovered in 1939 from the soil bacterium Bacillus brevis. This compound is known for its ability to form ion channels in lipid bilayers, making it a potent antimicrobial agent against gram-positive bacteria . It is primarily used in topical applications due to its hemolytic activity, which prevents its internal use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gramicidin A can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves fermentation of Bacillus brevis. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process includes solvent extraction, precipitation, and chromatographic purification to isolate this compound from other components .
Chemical Reactions Analysis
Types of Reactions: Gramicidin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, altering its structure and function.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogues with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.
Major Products:
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Reduced form of this compound.
Substitution: this compound analogues with modified amino acid sequences.
Scientific Research Applications
Gramicidin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ion channel formation and membrane permeability.
Biology: Investigated for its role in disrupting bacterial cell membranes and its effects on cellular ion gradients.
Mechanism of Action
Gramicidin A exerts its effects by forming transmembrane ion channels in lipid bilayers. These channels allow the free passage of monovalent cations (H+, Na+, K+), disrupting the ion gradients across the membrane. This disruption leads to loss of membrane potential, inhibition of ATP synthesis, and ultimately cell death . The primary molecular targets are the lipid bilayers of bacterial cell membranes, where this compound forms head-to-head dimers to create ion channels .
Comparison with Similar Compounds
Gramicidin B and C: These are analogues of Gramicidin A with slight variations in their amino acid sequences.
Gramicidin S: A cyclic peptide antibiotic that differs structurally from this compound but also disrupts bacterial membranes.
Uniqueness of this compound: this compound is unique due to its linear structure and ability to form β-helical dimers that span lipid bilayers, creating ion channels. This property distinguishes it from cyclic peptides like Gramicidin S and other membrane-targeting antibiotics .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-LUPIJMBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891352 | |
Record name | 1-L-Valinegramicidin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1882.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4419-81-2, 11029-61-1, 1405-97-6 | |
Record name | Valinegramicidin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gramicidin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-L-Valinegramicidin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gramicidin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gramicidin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALINEGRAMICIDIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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